molecular formula C12H13N B008712 2,5,7-Trimethylquinoline CAS No. 102871-67-0

2,5,7-Trimethylquinoline

Cat. No. B008712
CAS RN: 102871-67-0
M. Wt: 171.24 g/mol
InChI Key: KUDYKIJCJSRIBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of 4-aminoquinazoline derivatives, which are structurally related to trimethylquinoline, involves the reaction of chloroquinazoline with aryl amine (Liu et al., 2007). Another approach involves the reaction of aromatic aldehydes with dimedone and methyl acetoacetate under microwave irradiation to yield methyl hexahydroquinoline-3-carboxylate derivatives (Hong, 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using NMR and other spectroscopic methods. For example, the structure of methyl hexahydroquinoline-3-carboxylate was confirmed using NMR techniques (Hong, 2006).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions due to their aromatic nature and functional groups. For example, the cyclization reactions of propionitriles led to the synthesis of indeno-isoquinolinone derivatives (Ando et al., 1974). Additionally, the reaction of 2-polyfluoroalkylchromones with dihydroisoquinolines yielded zwitterionic axially chiral benzoquinolizinium derivatives (Sosnovskikh et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal and molecular structure of 2-methylquinoline adducts were studied to understand the role of noncovalent interactions in crystal packing (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of trimethylquinoline derivatives, such as reactivity, stability, and interaction with other molecules, are key to their application in synthesis. The condensation cyclization of anilines with arylaldehydes was used for the one-pot synthesis of arylquinolines, demonstrating their reactivity and potential for further functionalization (Wang et al., 2009).

Safety and Hazards

2,5,7-Trimethylquinoline is classified under GHS07, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . It is recommended to wash thoroughly after handling, wear protective gloves and eye protection, and to rinse cautiously with water for several minutes in case of eye contact .

Relevant Papers

There are several papers related to the synthesis and crystal structures of quinoline derivatives . These papers could provide valuable insights into the properties and potential applications of 2,5,7-Trimethylquinoline.

properties

IUPAC Name

2,5,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDYKIJCJSRIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588927
Record name 2,5,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trimethylquinoline

CAS RN

102871-67-0
Record name 2,5,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102871-67-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of methyl groups in quinoline affect its coordination with gallium(III)?

A1: The research article demonstrates that introducing methyl groups at the 2, 5, and 7 positions of quinoline significantly alters its ligand properties with gallium(III) []. Unlike unsubstituted 8-hydroxyquinoline, which forms a tris-chelate complex with gallium(III), 2,5,7-trimethylquinoline, along with other hindered quinoline derivatives, leads to the formation of acetato complexes with a different stoichiometry. Specifically, these hindered quinolines form complexes with the general formula (2,5,7-trimethylquinoline)2GaOAc, where OAc represents an acetate ligand. This suggests that the steric hindrance imposed by the methyl groups plays a crucial role in dictating the coordination environment around the gallium(III) ion.

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